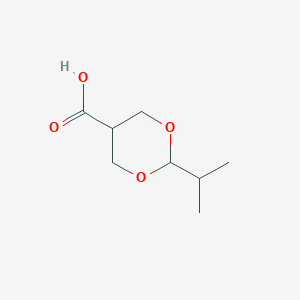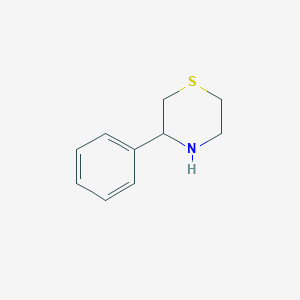![molecular formula C22H22O4 B133946 [3,4-Bis(benzyloxy)phényl]-1,2-éthanediol CAS No. 100434-10-4](/img/structure/B133946.png)
[3,4-Bis(benzyloxy)phényl]-1,2-éthanediol
Vue d'ensemble
Description
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol: is an organic compound with the molecular formula C22H22O4. It is characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to a 1,2-ethanediol moiety. This compound is often used as an intermediate in the synthesis of various catecholamine metabolites.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential role in biological systems, particularly in the synthesis of catecholamine metabolites.
Medicine:
- Explored for its potential therapeutic applications, although specific uses are not well-documented.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
Target of Action
A similar compound has been reported to inhibit egfr kinase , which plays a crucial role in cell growth and proliferation.
Mode of Action
Based on its structural similarity to compounds that inhibit egfr kinase , it may interact with its targets by binding to the active site of the enzyme, thereby inhibiting its activity and leading to changes in cellular processes.
Pharmacokinetics
Its solubility in common organic solvents suggests that it may have good bioavailability.
Result of Action
If it acts as an egfr kinase inhibitor, it could potentially lead to the inhibition of cell growth and proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol. For instance, its stability could be affected by exposure to air and moisture . Furthermore, its efficacy could be influenced by the pH and temperature of its environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol typically involves the protection of hydroxyl groups on a phenyl ring using benzyl groupsThe reaction conditions often include the use of solvents like chloroform or ethyl acetate.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step organic synthesis, starting from commercially available precursors and employing standard organic reactions such as protection, deprotection, and coupling reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanediol moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy groups to hydroxyl groups.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents and catalysts.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenolic compounds.
Substitution: Formation of various substituted phenyl derivatives.
Comparaison Avec Des Composés Similaires
[3,4-Bis(benzyloxy)phenyl]boronic acid: Shares the benzyloxy phenyl structure but differs in the functional group attached to the phenyl ring.
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5: A deuterated version of the compound, used in isotopic labeling studies.
Uniqueness:
- The presence of both benzyloxy groups and the ethanediol moiety makes [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol unique in its chemical behavior and applications.
- Its role as an intermediate in the synthesis of catecholamine metabolites highlights its importance in biochemical research.
Propriétés
IUPAC Name |
1-[3,4-bis(phenylmethoxy)phenyl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c23-14-20(24)19-11-12-21(25-15-17-7-3-1-4-8-17)22(13-19)26-16-18-9-5-2-6-10-18/h1-13,20,23-24H,14-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPSTLDQFNUXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CO)O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553931 | |
| Record name | 1-[3,4-Bis(benzyloxy)phenyl]ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100434-10-4 | |
| Record name | 1-[3,4-Bis(benzyloxy)phenyl]ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile](/img/structure/B133866.png)

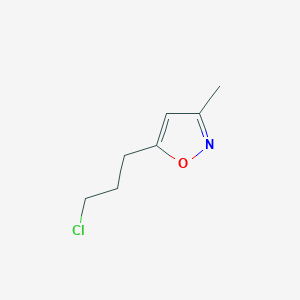
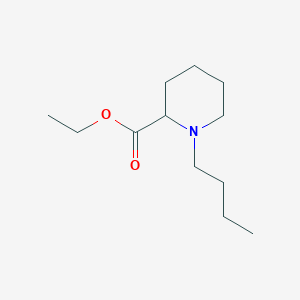


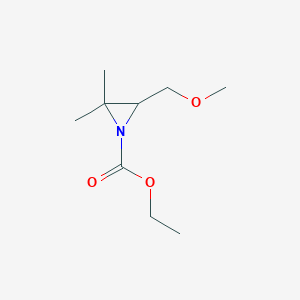
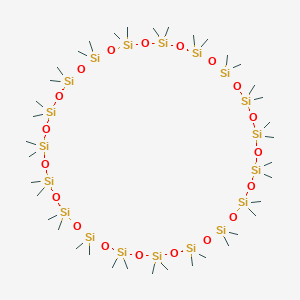

![8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B133891.png)

